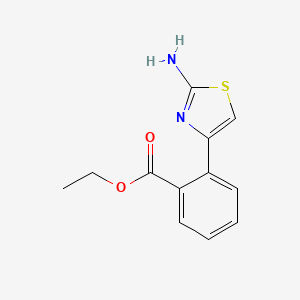

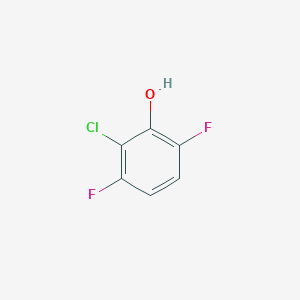

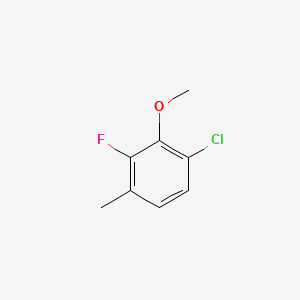

![molecular formula C7H6N2O B1303863 Imidazo[1,2-a]pyridin-8-ol CAS No. 69214-22-8](/img/structure/B1303863.png)

Imidazo[1,2-a]pyridin-8-ol

Vue d'ensemble

Description

Imidazo[1,2-a]pyridin-8-ol is a heterocyclic compound that is part of the imidazo[1,2-a]pyridine family. These compounds are characterized by a fused imidazole and pyridine ring system, which is a common scaffold in medicinal chemistry due to its presence in various biologically active molecules.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been explored through various methods. A novel, metal-free, three-component reaction has been developed to construct the imidazo[1,2-a]pyridine scaffold, facilitating the formation of C-N, C-O, and C-S bonds from ynals, pyridin-2-amines, and alcohols or thiols . Additionally, the synthesis of imidazo[1,2-a]pyridines with antiviral properties has been reported, where compounds bearing a thioether side chain at the 3 position exhibited significant activity against human cytomegalovirus and varicella-zoster virus . Recent developments in synthesis methods include multicomponent reactions, tandem processes, and transition-metal-catalyzed C–H activation .

Molecular Structure Analysis

The imidazo[1,2-a]pyridine core can be modified to generate stable N-heterocyclic carbenes, as demonstrated by the synthesis of Rh(I) mono- and biscarbenes from imidazo[1,5-a]pyridin-3-ylidenes . Furthermore, derivatives with different hydroxyaryl units have been developed to form an intramolecular hydrogen-bonded seven-membered ring, which can exhibit efficient excited-state intramolecular proton transfer (ESIPT) luminescence in the solid state .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions, including oxidative intramolecular C–H amination, which is a key step in synthesizing polycyclic analogs like 5H-pyrido[2',1':2,3]imidazo[4,5-b]indoles . Palladium-catalyzed amidation has been used to synthesize imidazo[4,5-b]pyridines and -pyrazines, providing quick access to products with substitution at N1 and C2 . A Cu-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines has also been reported, utilizing ethyl tertiary amines as carbon sources .

Physical and Chemical Properties Analysis

The physical and optical properties of imidazo[1,2-a]pyridines have been characterized, revealing that these compounds strongly absorb UV radiation and exhibit fluorescence . The solvent-free synthesis of imidazo[1,2-a]thiochromeno[3,2-e]pyridines through a three-component cascade reaction has been achieved, highlighting the efficient utilization of reactants and the formation of multiple bonds and rings . The development of new methods for the synthesis of imidazo[1,2-a]pyridines under mild conditions aims to enhance biological activity and facilitate pharmaceutical applications10.

Applications De Recherche Scientifique

Pharmacological Properties

Imidazo[1,2-a]pyridin-8-ol, a bicyclic system with a bridgehead nitrogen atom, has been extensively studied for its pharmacological properties. This compound plays a significant role in enzyme inhibition, receptor ligand interactions, and as an anti-infectious agent (Enguehard-Gueiffier & Gueiffier, 2007).

Therapeutic Applications

Imidazo[1,2-a]pyridin-8-ol is recognized for its broad therapeutic applications in medicinal chemistry, such as anticancer, antimicrobial, antiviral, antidiabetic, and more. Its derivatives have been included in various marketed pharmaceutical preparations, highlighting its potential in drug discovery (Deep et al., 2016).

Anticancer Potential

Research has highlighted the anticancer activities of Imidazo[1,2-a]pyridin-8-ol, especially in inhibiting cancer-related enzymes and tumor cell lines. Some of its derivatives are currently under clinical trials, underscoring their promise as novel anticancer agents (Goel, Luxami, & Paul, 2016).

Synthesis and Enhancement of Biological Activity

The development of new methods for synthesizing Imidazo[1,2-a]pyridin-8-ol, using mild reaction conditions and inexpensive catalysts, is crucial for its pharmaceutical applications. The enhancement of its biological activity through the synthesis of functionalized derivatives is an area of ongoing research (Ravi & Adimurthy, 2017).

Antisecretory and Cytoprotective Properties

Imidazo[1,2-a]pyridin-8-ol derivatives have been identified as novel antiulcer agents with gastric antisecretory and cytoprotective properties. These compounds are not histamine receptor antagonists but may inhibit the H+/K+-ATPase enzyme, a mechanism significant for their therapeutic effect (Kaminski et al., 1985).

Antimycobacterial Lead Series

Imidazo[1,2-a]pyridin-8-carboxamides, derived from Imidazo[1,2-a]pyridin-8-ol, have shown promise as novel antimycobacterial leads. They are selective inhibitors of Mycobacterium tuberculosis, with minimal activity against other pathogens, indicating their specificity and potential in treating tuberculosis (Ramachandran et al., 2013).

Anticholinesterase Potential

Imidazo[1,2-a]pyridin-8-ol-based compounds have been evaluated for their anticholinesterase potential, suggesting their clinical importance in treating heart and circulatory failures. Some derivatives exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), crucial for neurological therapies (Kwong et al., 2019).

Green Synthetic Approaches

Recent advances in green synthetic approaches for Imidazo[1,2-a]pyridin-8-ol highlight the move towards more environmentally friendly and efficient production methods. These include microwave-assisted synthesis and solvent-free methods, reducing the use of harmful substances (Patel et al., 2023).

Corrosion Inhibition

Beyond its medical significance, Imidazo[1,2-a]pyridin-8-ol has been identified as an effective corrosion inhibitor. Its properties facilitate the protection of metals, making it valuable in industrial applications (Salim et al., 2018).

Orientations Futures

Imidazo[1,2-a]pyridines have attracted significant interest due to their promising and diverse bioactivity, which includes applications in medicinal chemistry and material science . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This suggests potential future directions in the development of new synthesis strategies and applications for Imidazo[1,2-a]pyridin-8-ol.

Propriétés

IUPAC Name |

imidazo[1,2-a]pyridin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-6-2-1-4-9-5-3-8-7(6)9/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUDIWIKGNMSOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-a]pyridin-8-ol | |

CAS RN |

69214-22-8 | |

| Record name | imidazo[1,2-a]pyridin-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

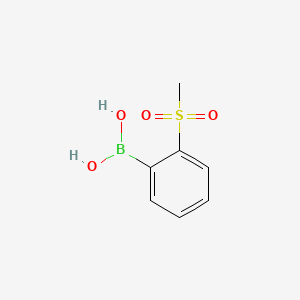

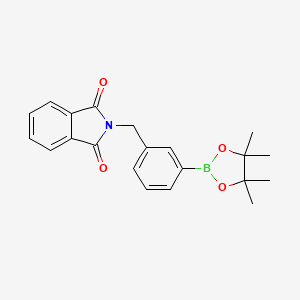

![2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione](/img/structure/B1303787.png)

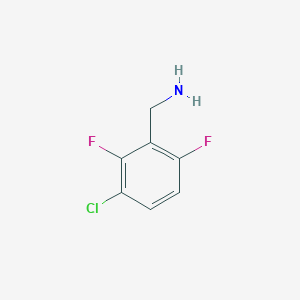

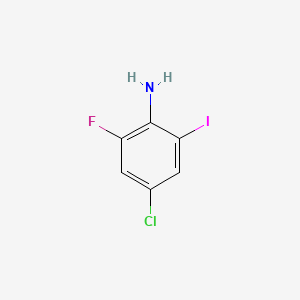

![4-[(3,5-Dimethyl-4-isoxazolyl)methyl]benzenol](/img/structure/B1303805.png)